N1-Losartanyl-losartan
Overview
Description
N1-Losartanyl-losartan, also known as Losartan Impurity, is a compound with the molecular formula C44H44Cl2N12O and a molecular weight of 827.81 . It is used for research and development purposes . Losartan, the parent compound of this compound, is an angiotensin II receptor blocker (ARB) used to treat hypertension and diabetic nephropathy, and to reduce the risk of stroke .
Synthesis Analysis
The synthesis of Losartan involves several steps. An efficient and green process for the preparation of losartan has been developed with an overall yield of 58.6%. The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . Another process for the synthesis of Losartan potassium involves the use of primary, secondary and tertiary alcohols and with safer mode of introduction of the reagent and reaction conditions .Molecular Structure Analysis
This compound contains a total of 110 bonds, including 66 non-H bonds, 44 multiple bonds, 17 rotatable bonds, and 44 aromatic bonds. It also contains 4 five-membered rings, 4 six-membered rings, 1 hydroxyl group, and 1 primary alcohol . It contains a total of 103 atoms, including 44 Hydrogen atoms, 44 Carbon atoms, 12 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 1035.5±75.0 °C at 760 mmHg, and a flash point of 580.1±37.1 °C . It has a molar refractivity of 234.0±0.5 cm3, a polar surface area of 154 Å2, and a molar volume of 599.3±7.0 cm3 .Scientific Research Applications
Environmental Remediation
Losartan potassium (LOS), an antihypertensive, is emerging as a pharmaceutical contaminant in water. For environmental remediation, the catalytic oxidation of losartan using peroxymonosulfate activated by N-doped hierarchically porous carbon (N-PC) shows promising results. N-PC exhibits both excellent adsorption capacity and catalytic oxidation efficiency, achieving 100% LOS uptake within 240 minutes at specific conditions. This study provides insights into effective methods for environmental remediation of losartan contaminants (Andrade et al., 2020).
Molecular Imaging Applications
Losartan's application extends to molecular imaging of Angiotensin II Type 1 Receptors (AT1Rs) via positron emission tomography (PET). Novel losartan derivatives, [18F]FEtLos and [18F]AMBF3Los, have been synthesized for PET imaging of AT1R. These derivatives offer potential diagnostic applications for cardiovascular, inflammatory, and cancer diseases, highlighting the versatility of losartan in medical imaging contexts (Pijeira et al., 2020).
Mechanistic Insights into Binding and Antagonism
Losartan's binding to the AT1 angiotensin receptor has been a subject of extensive study. Research has identified specific amino acid residues in the receptor that are crucial for losartan's binding. This research contributes to a deeper understanding of the structural requirements for the specific binding of nonpeptide and peptide antagonists to the AT1 receptor, providing insights into the design of novel antihypertensive agents (Ji et al., 1994).
Cardiovascular and Renal Applications
Losartan's effectiveness in treating hypertension and its associated conditions like left ventricular hypertrophy (LVH) has been well documented. Studies have shown that losartan can effectively lower blood pressure and lead to the regression of LVH, highlighting its potential in reducing the risk of stroke and cardiovascular events in hypertensive patients with LVH (Moen & Wagstaff, 2005).
Neuroprotective and Antiepileptogenic Effects
In the context of neurology, losartan has shown potential as a neuroprotective agent. Studies indicate that losartan can attenuate seizure activity and neuronal damage in various models of epilepsy. This suggests the possible utility of losartan in neuroprotective strategies for conditions like temporal lobe epilepsy (Tchekalarova et al., 2014).
Anti-Inflammatory and Anti-Fibrotic Effects
Losartan also exhibits anti-inflammatory and anti-fibrotic properties. It has been shown to limit the progression of hepatic fibrosis and to exert therapeutic potential as an anti-inflammatory agent in conditions like acute lung injury and uveitis. These findings indicate losartan's broader therapeutic applications beyond hypertension management (Wei et al., 2000).
Mechanism of Action
Target of Action
N1-Losartanyl-losartan, also known as Losartan Impurity, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is a part of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure .
Mode of Action
This compound acts as an antagonist to the AT1 receptor . It inhibits the binding of Angiotensin II, a potent vasoconstrictor, to the AT1 receptor . This inhibition prevents the vasoconstrictive effect of Angiotensin II, leading to a decrease in blood pressure .
Pharmacokinetics
Losartan is rapidly absorbed after oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite . The pharmacokinetics of Losartan and E 3174 are linear and dose-proportional .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive effect of Angiotensin II, leading to vasodilation and a decrease in blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially alter its pharmacokinetics . Additionally, factors such as the patient’s diet, lifestyle, and overall health status can also impact the efficacy and stability of the drug .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N1-Losartanyl-losartan interacts with various biomolecules in the body. It is metabolized by cytochrome P450 enzymes, which catalyze the oxidation of an alcohol to a carboxylic acid, with E-3179 as an aldehyde intermediate . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on cells are not fully understood. It is known that Losartan and its metabolites have significant effects on various types of cells. For instance, Losartan has been shown to have therapeutic effects on the physicochemical properties of diabetic bone, resulting in the improvement of bone strength at the material level . It is also known to protect human stem cell-derived cardiomyocytes from angiotensin II-induced alcoholic cardiotoxicity .
Molecular Mechanism
The molecular mechanism of this compound is similar to that of Losartan. Losartan is an angiotensin II receptor blocker (ARB) used to treat hypertension . The conversion of Losartan to its active metabolite involves an oxidation process catalyzed by cytochrome P450 enzymes . It is reasonable to assume that this compound may share a similar mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on Losartan have shown that it has significant effects over time. For example, in a study on rats treated with NG-nitro-L-arginine methyl ester (L-NAME), administration of Losartan for 12 weeks showed significant effects on the physicochemical properties of diabetic rat bone .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. Studies on Losartan have shown that its effects can vary with different dosages. For instance, in a study on rats, Losartan was administered at a dosage of 5 mg/kg/day for 12 weeks, showing significant effects on the physicochemical properties of diabetic rat bone .
Metabolic Pathways
The metabolic pathways of this compound involve three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 is an oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that Losartan and its metabolites have a relatively low volume of distribution, consistent with the high protein binding of these acidic compounds, primarily to albumin .
Subcellular Localization
The subcellular localization of this compound is not well-studied. It is known that the localization of lncRNAs can vary, ranging from bright sub-nuclear foci to almost exclusively cytoplasmic localization . Given the structural similarity between this compound and Losartan, it is possible that this compound may have a similar subcellular localization pattern.
Properties
IUPAC Name |
[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,52,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZHSDYJLYMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177666 | |
Record name | N1-Losartanyl-losartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230971-71-8 | |
Record name | N1-Losartanyl-losartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-Losartanyl-losartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-LOSARTANYL-LOSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06EYE5U7VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.